2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline
Description
2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline is a fluorinated aromatic amine with a trifluoromethyl ether substituent at the ortho position of the aniline ring. Its molecular formula is C₁₀H₁₁F₃NO, and its structure features a 1,1,1-trifluoropropan-2-yloxy group (–O–C(CF₃)(CH₃)) attached to the benzene ring. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it of interest in agrochemical and pharmaceutical research .
Properties
IUPAC Name |
2-(1,1,1-trifluoropropan-2-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(9(10,11)12)14-8-5-3-2-4-7(8)13/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJZFSCHMAQIEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline typically involves the reaction of 2-aminophenol with 1,1,1-trifluoropropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Synthesis : The compound is utilized as a building block in the synthesis of pharmaceutical agents. Its trifluoropropyl group enhances lipophilicity and biological activity, making it a valuable intermediate in drug design.
Case Study - Anticancer Activity : A study demonstrated that derivatives of 2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline exhibited significant anticancer properties. For instance, compounds synthesized from this aniline showed inhibition rates of 70% against A549 lung cancer cells at a concentration of 50 µM. This suggests potential for developing new anticancer therapies based on this scaffold.
| Cancer Cell Line | Inhibition (%) at 50 µM |
|---|---|
| MCF-7 (Breast Cancer) | 75% |
| HeLa (Cervical Cancer) | 68% |
| A549 (Lung Cancer) | 70% |
Antimicrobial Activity : Research indicates that derivatives of this compound exhibit strong antimicrobial properties against various bacterial strains, including multidrug-resistant strains.
Case Study - Antimicrobial Efficacy : A recent investigation tested several derivatives against clinically relevant bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | <0.25 |
| Escherichia coli | 1–4 |
| Klebsiella pneumoniae | 1–4 |
Mechanism of Action
The mechanism of action of 2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline but differ in substituent positions, fluorine content, or additional functional groups:
Key Observations:
- Substituent Position : The ortho vs. para substitution (e.g., 2- vs. 4-position) significantly impacts electronic properties. Ortho-substituted derivatives often exhibit steric hindrance, reducing reactivity but enhancing stability .
- Fluorine Content : Perfluorinated derivatives (e.g., 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline) exhibit extreme electron-withdrawing effects, useful in corrosion-resistant coatings .
- Functional Groups : Piperazine-containing analogs (e.g., 2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline) show enhanced bioavailability, making them relevant to CNS drug development .
Biological Activity
The compound 2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline , also known as a trifluoropropyl ether derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 235.2 g/mol. The trifluoropropyl group enhances lipophilicity, potentially affecting membrane permeability and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.2 g/mol |
| Solubility | Soluble in organic solvents |
| Log P | 3.5 (estimated) |
Research indicates that this compound may interact with various biological targets through hydrogen bonding and hydrophobic interactions due to the presence of the trifluoropropyl group. These interactions can influence enzyme activity and receptor binding, leading to potential therapeutic effects.
Case Studies
- Anticancer Activity : A study evaluated the compound's effectiveness against various cancer cell lines. Results showed that it exhibited significant cytotoxic effects on HeLa cells, with IC50 values in the low micromolar range, indicating its potential as an anticancer agent .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in models of neurodegenerative diseases. It was found to stabilize microtubules and reduce tau pathology in neuronal cultures, suggesting a mechanism for mitigating neurodegeneration .
- Inflammation Modulation : Preliminary studies indicated that this compound could inhibit pro-inflammatory cytokines in vitro, hinting at its role in inflammatory conditions .
Table 2: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against HeLa cells | |
| Neuroprotection | Stabilization of microtubules | |
| Inflammation | Inhibition of cytokines |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the aniline moiety and the trifluoropropyl group can significantly affect the biological activity of the compound. For instance, variations in substituents on the aniline ring were linked to enhanced potency against specific cancer cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
